

4-sec-Butyl-2,6-di-tert-butylphenol molecular weight and formula

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Compound of Interest

Compound Name: 4-sec-Butyl-2,6-di-tert-butylphenol

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Technical Guide: 4-sec-Butyl-2,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **4-sec-Butyl-2,6-di-tert-butylphenol**, a sterically hindered phenolic compound. This document includes key quantitative data, a plausible experimental protocol for its synthesis, a general method for its analysis, and a conceptual diagram illustrating the principle of steric hindrance that defines its chemical behavior.

Core Compound Data

4-sec-Butyl-2,6-di-tert-butylphenol is an organic compound characterized by a phenol ring substituted with two bulky tert-butyl groups at the ortho positions and a sec-butyl group at the para position. This substitution pattern results in significant steric hindrance around the hydroxyl group, which influences its reactivity and antioxidant properties.

Quantitative Data Summary

The key physical and chemical properties of **4-sec-Butyl-2,6-di-tert-butylphenol** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₈ H ₃₀ O	[1][2][3][4]
Molecular Weight	262.43 g/mol	[1][2][4][5]
CAS Number	17540-75-9	[1][3][5]
Appearance	Solid or Liquid	[3][5]
Melting Point	25 °C (lit.)	[2][5]
Boiling Point	141-142 °C at 10 mmHg (lit.)	[2][5]
Density	0.902 g/mL at 25 °C (lit.)	[5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-sec-Butyl-2,6-di-tert-butylphenol** is not readily available in the provided search results, a plausible synthesis route can be inferred from general procedures for the alkylation of phenols. The synthesis would likely involve the Friedel-Crafts alkylation of 4-sec-butylphenol with isobutylene in the presence of an acid catalyst.

Plausible Synthesis Protocol: Alkylation of 4-sec-butylphenol

This protocol is a generalized procedure based on the known synthesis of similar alkylated phenols.

Objective: To synthesize **4-sec-Butyl-2,6-di-tert-butylphenol** via Friedel-Crafts alkylation.

Materials:

- 4-sec-butylphenol
- Isobutylene gas or a source of tert-butyl carbocations (e.g., tert-butanol)
- Acid catalyst (e.g., sulfuric acid, acid-supported alumina, or a cation exchange resin like Amberlyst 15)

- An appropriate solvent (if necessary)
- Reaction vessel (e.g., a high-pressure autoclave reactor if using isobutylene gas)
- Stirring apparatus
- Heating and cooling system
- Filtration apparatus
- Distillation apparatus for purification

Procedure:

- **Catalyst and Reactant Preparation:** Charge the reaction vessel with 4-sec-butylphenol and the chosen acid catalyst. The ratio of the reactant to the catalyst will depend on the specific catalyst used.
- **Reaction Setup:** Seal the reactor and begin stirring the mixture.
- **Initiation of Alkylation:** Heat the mixture to the desired reaction temperature, which is typically in the range of 80-180°C.
- **Addition of Alkylating Agent:** Introduce isobutylene gas into the reactor under pressure (e.g., 1-10 kg/cm²). The molar ratio of isobutylene to 4-sec-butylphenol should be controlled, generally in excess to favor di-substitution.
- **Reaction Monitoring:** Maintain the reaction at the set temperature and pressure for a duration of 30 minutes to several hours, monitoring the progress of the reaction through appropriate analytical techniques (e.g., GC-MS).
- **Work-up:** After the reaction is complete, cool the reactor and vent any excess pressure.
- **Catalyst Removal:** Filter the reaction mixture to remove the solid catalyst.
- **Purification:** The crude product can be purified by distillation under reduced pressure to obtain **4-sec-Butyl-2,6-di-tert-butylphenol**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of **4-sec-Butyl-2,6-di-tert-butylphenol**.

Objective: To analyze and quantify **4-sec-Butyl-2,6-di-tert-butylphenol** in a sample.

Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
- Capillary column suitable for phenol analysis (e.g., 'Elite-5MS')

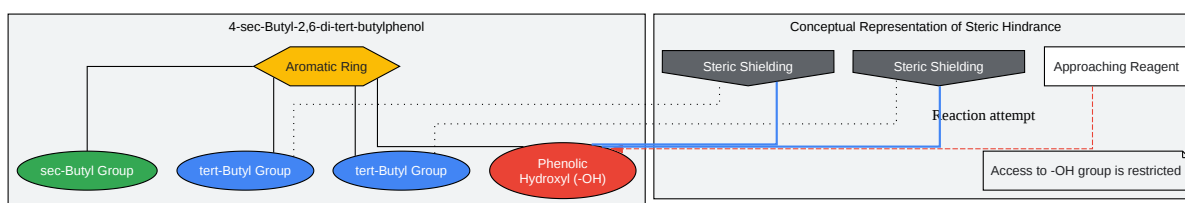
Procedure:

- Sample Preparation: Dissolve a known amount of the sample containing **4-sec-Butyl-2,6-di-tert-butylphenol** in a suitable solvent (e.g., ethanol, dichloromethane, or hexane). If the sample is in an aqueous matrix, a liquid-liquid extraction may be necessary.
- Standard Preparation: Prepare a series of standard solutions of known concentrations of purified **4-sec-Butyl-2,6-di-tert-butylphenol** to create a calibration curve. An internal standard may also be used for improved accuracy.
- GC-MS Analysis:
 - Inject a small volume (e.g., 1-2 μL) of the prepared sample and standards into the GC.
 - The injector temperature is typically set high (e.g., 280°C) to ensure vaporization.
 - The oven temperature program is optimized to separate the analyte from other components in the sample.
 - Helium is commonly used as the carrier gas at a constant flow rate.
- Data Analysis:

- Identify the peak corresponding to **4-sec-Butyl-2,6-di-tert-butylphenol** based on its retention time and mass spectrum.
- Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Mandatory Visualization

The following diagram illustrates the concept of steric hindrance in **4-sec-Butyl-2,6-di-tert-butylphenol**, which is a defining characteristic of this molecule.



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Caption: Steric hindrance in **4-sec-butyl-2,6-di-tert-butylphenol**.

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